N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is an organic compound with a complex structure. Its unique assembly of functional groups endows it with potentially interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple reaction steps, including the condensation of 3-(methylthio)aniline with thiazole derivatives and subsequent reactions with dihydropyridine carboxamide intermediates. Typical reagents might include activating agents like carbodiimides for coupling reactions, and bases or acids to promote specific steps.
Industrial Production Methods: Industrially, large-scale synthesis would focus on optimizing yield and purity. This would involve using high-throughput synthesis techniques, potentially continuous flow reactors, to maintain reaction conditions consistently and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions. These include:
Oxidation: It can be oxidized using agents like hydrogen peroxide or permanganates to form sulfoxides or sulfones.
Reduction: Reduction reactions might involve agents such as sodium borohydride to modify the ketone or thiazole moieties.
Substitution: The amino group can participate in nucleophilic substitution reactions, where various electrophiles like alkyl halides can be introduced.
Common Reagents and Conditions: Specific reactions require specific reagents and catalysts. For example, oxidations may need transition metal catalysts under controlled conditions, while reductions would demand hydrogen donors.
Major Products Formed: The nature of products would depend on reaction conditions. Oxidations might produce sulfoxides/sulfones, reductions might yield alcohols or amines, and substitutions would introduce new functional groups.
Scientific Research Applications
This compound has wide-reaching applications:
Chemistry: Used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: Could serve as a probe or ligand in biochemical assays, particularly where thiazole and pyridine interactions are relevant.
Industry: Might be used in the production of dyes, pigments, or as a starting material for polymers.
Mechanism of Action
The compound’s effects would likely be mediated by its interaction with molecular targets such as enzymes or receptors, influencing biological pathways. The thiazole and pyridine moieties might engage in hydrogen bonding or hydrophobic interactions, modulating the activity of its targets.
Comparison with Similar Compounds
Comparing it to other thiazole or pyridine derivatives, N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:
Thiazole Derivatives: Such as 2-amino-4-phenylthiazole.
Pyridine Carboxamides: Like nicotinamide.
Their properties and reactivity profiles would vary, making this compound uniquely suited for specific applications.
That’s a whirlwind tour of this compound
Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-26-13-5-2-4-11(8-13)20-15(23)9-12-10-27-18(21-12)22-17(25)14-6-3-7-19-16(14)24/h2-8,10H,9H2,1H3,(H,19,24)(H,20,23)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYIQFATIVTVPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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